molecular formula C18H22N2O2 B5693710 ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate

ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate

Cat. No. B5693710
M. Wt: 298.4 g/mol
InChI Key: WCZZKXZBYFJSDY-UHFFFAOYSA-N
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Description

Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate, also known as JNJ-42165279, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.

Mechanism of Action

Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate acts as a partial agonist at serotonin 1A (5-HT1A) and dopamine D2 receptors. It also acts as a full agonist at serotonin 2A (5-HT2A) receptors. The activation of 5-HT1A receptors has been shown to reduce anxiety and enhance mood, while the activation of 5-HT2A receptors has been shown to enhance cognition and memory. The activation of D2 receptors has been shown to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been shown to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been shown to enhance the release of these neurotransmitters, which are known to be deficient in patients with depression and anxiety. In addition, ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate in lab experiments is its selectivity for 5-HT1A, 5-HT2A, and D2 receptors. This allows researchers to study the specific effects of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate on these receptors without the interference of other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. One limitation of using ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate. One direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective derivatives of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate. In addition, the investigation of the long-term effects of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate on neurotransmitter systems and behavior is also an important future direction.

Synthesis Methods

The synthesis of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate involves the reaction of 1-naphthylmethylamine with ethyl 4-chloro-1-piperazinecarboxylate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is approximately 75%.

Scientific Research Applications

Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. In preclinical studies, ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood, emotion, and cognition. In addition, ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been shown to enhance the release of neurotransmitters, such as serotonin, norepinephrine, and dopamine, which are known to be deficient in patients with depression and anxiety.

properties

IUPAC Name

ethyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-22-18(21)20-12-10-19(11-13-20)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZZKXZBYFJSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate

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